2-Propenoic acid, 3-(2-furanyl)-, (Z)-
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Overview
Description
2-Propenoic acid, 3-(2-furanyl)-, (Z)-, also known as (Z)-3-(2-furanyl)acrylic acid, is an organic compound with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol . This compound is characterized by the presence of a furan ring attached to an acrylic acid moiety, and it exists in the Z-configuration, which refers to the specific geometric arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-(2-furanyl)-, (Z)- can be synthesized through various methods. One common approach involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or water .
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 3-(2-furanyl)-, (Z)- often involves the catalytic oxidation of furfural. This process can be carried out using catalysts such as vanadium pentoxide or molybdenum trioxide, and it requires controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2-furanyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,3-dicarboxylic acid.
Reduction: Reduction of the double bond can yield 3-(2-furanyl)propanoic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: 3-(2-furanyl)propanoic acid.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
2-Propenoic acid, 3-(2-furanyl)-, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2-furanyl)-, (Z)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its ability to modulate inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furanacrylic acid: Similar structure but different geometric configuration.
3-(2-Furanyl)propanoic acid: Similar structure but lacks the double bond.
Furan-2,3-dicarboxylic acid: Oxidized derivative of 2-Propenoic acid, 3-(2-furanyl)-, (Z)-.
Uniqueness
2-Propenoic acid, 3-(2-furanyl)-, (Z)- is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different biological activities and chemical properties compared to its E-isomer or other similar compounds .
Properties
CAS No. |
25129-65-1; 539-47-9 |
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Molecular Formula |
C7H6O3 |
Molecular Weight |
138.122 |
IUPAC Name |
(Z)-3-(furan-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- |
InChI Key |
ZCJLOOJRNPHKAV-ARJAWSKDSA-N |
SMILES |
C1=COC(=C1)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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